molecular formula C13H10ClFO2 B6381287 2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% CAS No. 1261972-03-5

2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95%

Cat. No. B6381287
CAS RN: 1261972-03-5
M. Wt: 252.67 g/mol
InChI Key: ZRVUVDIITMSFKX-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% (2C5FMPP) is a phenolic compound with a wide range of applications in scientific research. It is used in organic synthesis, as a reagent, and as a catalyst in various reactions. 2C5FMPP is a highly reactive compound and its use in scientific research has provided many advantages compared to other compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% is based on its reactivity. Its reactivity is due to its electron-withdrawing fluorine atom, which increases the electrophilicity of the compound. This increases its reactivity, allowing it to react with other compounds more readily.
Biochemical and Physiological Effects
2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that it has antioxidant activity and can act as an anti-inflammatory agent. It has also been shown to have potential anticancer activity and to be able to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The use of 2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% in lab experiments has many advantages. It is a highly reactive compound, which makes it ideal for use in organic synthesis. It is also relatively inexpensive, making it a cost-effective reagent. Additionally, it has a high yield, which makes it a reliable reagent.
The main limitation of 2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% is its toxicity. It is classified as a hazardous material and should be handled with extreme caution. It should be stored in a cool, dry place and should not be exposed to heat or direct sunlight.

Future Directions

The use of 2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% in scientific research has many potential future directions. It could be used in the synthesis of new organic compounds, such as pharmaceuticals and agrochemicals. It could also be used in the synthesis of new catalysts and reagents. Additionally, it could be used in the synthesis of new fluorinated compounds. Finally, it could be used to develop new drugs and treatments for various diseases.

Synthesis Methods

2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% is synthesized by the reaction of 2-chloro-5-methoxy-phenol with 2-fluorophenol in the presence of a strong acid catalyst. The reaction is carried out at a temperature of 150-160 °C and a pressure of 0.2-0.3 MPa. The reaction is complete in about 3-4 hours. The yield of the reaction is 95 %.

Scientific Research Applications

2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% is used in a variety of scientific research applications, including organic synthesis, catalysis, and reagent development. It is used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used as a catalyst in various reactions, such as the synthesis of heterocyclic compounds and the synthesis of fluorinated compounds. It is also used as a reagent in the synthesis of various organometallic compounds.

properties

IUPAC Name

2-chloro-5-(2-fluoro-5-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-9-3-5-12(15)10(7-9)8-2-4-11(14)13(16)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVUVDIITMSFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685984
Record name 4-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol

CAS RN

1261972-03-5
Record name 4-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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